molecular formula C15H24N4O4 B1405727 Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate CAS No. 1392396-20-1

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate

Cat. No. B1405727
M. Wt: 324.38 g/mol
InChI Key: CKNSMZUQEIGRLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates, such as Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can be found in various databases . The structure provides insights into the compound’s unique properties and reactivity.


Chemical Reactions Analysis

Carbamates, including Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate, are involved in various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can be found in various databases . These properties include its molecular structure, chemical names, and classification.

Scientific Research Applications

Synthesis and Chemical Transformations

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate and its derivatives are synthesized and characterized through various chemical reactions and processes, showcasing their potential in various chemical synthesis pathways. For instance, the Curtius rearrangement is utilized for generating Boc-protected amines, demonstrating the compound's role in the synthesis of protected amino acids and related molecules (Lebel & Leogane, 2005). Additionally, synthesis involving tert-butyl carbamate derivatives showcases their applicability in generating a variety of functionalized molecules, including α-functionalized α-amino silanes, highlighting their versatility in organic synthesis (Sieburth, Somers & O'hare, 1996).

Crystallography and Structural Analysis

Crystallographic studies provide insights into the structural aspects of the compound and its derivatives. The analysis of crystal structures, such as that of chlorodiacetylene and iododiacetylene derivatives, reveals intricate molecular interactions and bonding patterns, contributing to a deeper understanding of the structural characteristics of carbamate derivatives (Baillargeon et al., 2017). Similarly, the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester sheds light on its molecular conformation and intermolecular interactions, providing valuable information for further applications and studies (Kant, Singh & Agarwal, 2015).

Polymer Chemistry and Material Science

Compounds such as di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate find applications in material science, particularly in the synthesis of monomeric antioxidants and their subsequent use in stabilizing polymers against thermal oxidation. The creation of new monomeric antioxidants containing hindered phenol and their effective incorporation into polymer matrices highlights the relevance of carbamate derivatives in enhancing material properties and longevity (Pan, Liu & Lau, 1998).

properties

IUPAC Name

tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-9-8-10(16)18-11(17-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNSMZUQEIGRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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